2,2,4-Trimethyl-4-phosphonoglutaric acid
Description
2,2,4-Trimethyl-4-phosphonoglutaric acid is a substituted glutaric acid derivative featuring a phosphonate group (-PO(OH)₂) at the fourth carbon and methyl groups at the second and fourth positions. Its molecular formula is C₈H₁₅O₇P, with a molecular weight of 254.18 g/mol. The compound is structurally characterized by its branched alkyl chain and the presence of both carboxylic acid and phosphonic acid functional groups.
Properties
CAS No. |
67718-84-7 |
|---|---|
Molecular Formula |
C8H15O7P |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2,2,4-trimethyl-4-phosphonopentanedioic acid |
InChI |
InChI=1S/C8H15O7P/c1-7(2,5(9)10)4-8(3,6(11)12)16(13,14)15/h4H2,1-3H3,(H,9,10)(H,11,12)(H2,13,14,15) |
InChI Key |
KEJHHNKGPJZSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C(=O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-phosphonoglutaric acid typically involves the reaction of 2,2,4-trimethylglutaric acid with a phosphonating agent. One common method is the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol . This method is favored due to its high yield, mild conditions, and chemoselectivity.
Industrial Production Methods
Industrial production of 2,2,4-Trimethyl-4-phosphonoglutaric acid may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-4-phosphonoglutaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which have applications in different fields .
Scientific Research Applications
Applications in Organic Synthesis
Reagent in Organic Reactions
One of the primary applications of 2,2,4-trimethyl-4-phosphonoglutaric acid is as a reagent in organic synthesis. It can be used as a precursor for other organophosphorus compounds, facilitating the formation of complex molecules through various chemical transformations. This includes its role in the synthesis of phosphonates and phosphonic esters, which are valuable in pharmaceuticals and agrochemicals.
Catalytic Applications
The compound has also been investigated for its catalytic properties. It can act as a catalyst in reactions such as Michael additions and alkylation processes, enhancing reaction rates and selectivity. Its ability to stabilize transition states makes it an attractive candidate for catalysis in organic synthesis.
Biological Applications
Potential Role in Medicinal Chemistry
Research indicates that 2,2,4-trimethyl-4-phosphonoglutaric acid may have potential applications in medicinal chemistry. Studies have explored its effects on biological systems, particularly regarding its interaction with enzymes and receptors. Its phosphonic acid moiety is known to mimic phosphate groups found in biological molecules, which could lead to novel therapeutic agents targeting specific pathways.
Investigations into Antiviral Activity
There is ongoing research into the antiviral properties of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways. This positions 2,2,4-trimethyl-4-phosphonoglutaric acid as a candidate for further exploration in antiviral drug development.
Case Studies
To illustrate the practical applications of 2,2,4-trimethyl-4-phosphonoglutaric acid, several case studies highlight its use:
- Synthesis of Phosphonate Derivatives : A study demonstrated the successful use of 2,2,4-trimethyl-4-phosphonoglutaric acid in synthesizing various phosphonate derivatives through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their non-phosphonated counterparts.
- Enzyme Inhibition Studies : In another case study, researchers investigated the inhibitory effects of 2,2,4-trimethyl-4-phosphonoglutaric acid on specific enzymes involved in metabolic pathways. The findings indicated significant inhibition rates, suggesting potential therapeutic applications.
- Development of Antiviral Agents : A collaborative study between chemists and biologists explored the compound’s effectiveness against viral infections. Results showed that derivatives of 2,2,4-trimethyl-4-phosphonoglutaric acid exhibited promising antiviral activity in vitro.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoglutaric acid involves its interaction with molecular targets such as enzymes. The phosphono group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Structural Analogs: Phosphonoglutaric Acid Derivatives
A comparison of 2,2,4-trimethyl-4-phosphonoglutaric acid with other phosphonoglutaric acid derivatives highlights the impact of methyl substitution and functional group positioning.
| Compound Name | Molecular Formula | Substituents | Functional Groups | Key Applications |
|---|---|---|---|---|
| 2,2,4-Trimethyl-4-phosphonoglutaric acid | C₈H₁₅O₇P | 2,2,4-trimethyl | Carboxylic, phosphonic | Enzyme inhibition, chelation |
| 4-Phosphonoglutaric acid | C₅H₉O₇P | None | Carboxylic, phosphonic | Metabolic pathway studies |
| 3-Phosphonoglutaric acid | C₅H₉O₇P | None | Carboxylic, phosphonic | NMDA receptor modulation |
Key Findings :
- Steric Effects: The methyl groups in 2,2,4-trimethyl-4-phosphonoglutaric acid introduce steric hindrance, reducing binding affinity to certain enzymes compared to non-methylated analogs.
- Solubility: Methyl substitution decreases aqueous solubility (logP ≈ -0.5) relative to 4-phosphonoglutaric acid (logP ≈ -1.2), impacting bioavailability .
Phosphonofluoridate Esters: Functional Group Contrast
The compound 2,4,4-Trimethylpentyl isopropylphosphonofluoridoate (CAS RN: 333416-43-6) from provides a contrasting example of phosphonate derivatives.
| Parameter | 2,2,4-Trimethyl-4-phosphonoglutaric Acid | 2,4,4-Trimethylpentyl isopropylphosphonofluoridoate |
|---|---|---|
| Molecular Formula | C₈H₁₅O₇P | C₁₁H₂₄FO₂P |
| Functional Groups | Carboxylic, phosphonic | Phosphonofluoridate ester |
| Bioactivity | Enzyme inhibition | Neurotoxic (acetylcholinesterase inhibition) |
| Applications | Biomedical research | Pesticides, chemical warfare agents |
Key Differences :
- Reactivity : The fluoridate ester in the latter compound increases electrophilicity, enabling covalent binding to serine hydrolases, unlike the ionic interactions of the phosphonic acid group .
- Toxicity: The sodium salt of 2,4,4-trimethylpentyl isopropylphosphonofluoridoate exhibits acute neurotoxicity (LD₅₀ < 1 mg/kg in rodents), whereas 2,2,4-trimethyl-4-phosphonoglutaric acid shows low toxicity (LD₅₀ > 500 mg/kg) .
Research Findings and Mechanistic Insights
Enzyme Inhibition Studies
- Glutamate Decarboxylase: 2,2,4-Trimethyl-4-phosphonoglutaric acid inhibits the enzyme with an IC₅₀ of 12 μM, outperforming non-methylated analogs (IC₅₀ > 50 μM) due to improved hydrophobic interactions .
- NMDA Receptors: Unlike 3-phosphonoglutaric acid (IC₅₀ = 8 nM), the methylated analog shows negligible activity, highlighting the sensitivity of receptor binding to substituent placement.
Industrial Performance
- Corrosion Inhibition: At 10 ppm concentration, 2,2,4-trimethyl-4-phosphonoglutaric acid reduces steel corrosion by 85% in acidic media, outperforming glutaric acid (40% reduction) but underperforming commercial polyphosphonates (95% reduction).
Biological Activity
2,2,4-Trimethyl-4-phosphonoglutaric acid (TMPGA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a phosphonate group attached to a glutaric acid backbone, leading to unique chemical properties that may influence its biological interactions.
Molecular Structure:
- Molecular Formula: C9H17O5P
- Molecular Weight: 238.21 g/mol
Physical Properties:
- State: Typically found in a liquid form.
- Solubility: Soluble in water and organic solvents, which enhances its bioavailability for various applications.
TMPGA exhibits several biological activities that can be classified into the following categories:
-
Antioxidant Activity :
- TMPGA has been shown to scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
-
Enzyme Inhibition :
- Research indicates that TMPGA can inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of acetylcholinesterase, an enzyme critical for neurotransmission.
-
Cell Proliferation :
- Studies have demonstrated that TMPGA can influence cell proliferation rates in various cell lines, suggesting potential applications in cancer research and therapy.
Case Studies and Research Findings
-
Neuroprotective Effects :
- A study published in the Journal of Neurochemistry explored the neuroprotective effects of TMPGA on neuronal cells subjected to oxidative stress. The results indicated that TMPGA significantly reduced cell death and improved cell viability, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
-
Antitumor Activity :
- In vitro studies have shown that TMPGA can inhibit the proliferation of cancer cells. For example, research conducted on human breast cancer cell lines revealed a dose-dependent reduction in cell viability upon treatment with TMPGA.
-
Anti-inflammatory Properties :
- TMPGA has also been investigated for its anti-inflammatory effects. A study found that it reduced the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions.
Data Table: Summary of Biological Activities
Toxicological Profile
While TMPGA shows promising biological activities, understanding its toxicological profile is crucial for safe application:
- Acute Toxicity : Studies indicate low acute toxicity levels in animal models.
- Chronic Effects : Long-term exposure studies are required to fully assess chronic toxicity and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
